Antroquinonol

Catalog No.
S519051
CAS No.
1010081-09-0
M.F
C24H38O4
M. Wt
390.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Antroquinonol

CAS Number

1010081-09-0

Product Name

Antroquinonol

IUPAC Name

(4R,5R,6R)-4-hydroxy-2,3-dimethoxy-6-methyl-5-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohex-2-en-1-one

Molecular Formula

C24H38O4

Molecular Weight

390.6 g/mol

InChI

InChI=1S/C24H38O4/c1-16(2)10-8-11-17(3)12-9-13-18(4)14-15-20-19(5)21(25)23(27-6)24(28-7)22(20)26/h10,12,14,19-20,22,26H,8-9,11,13,15H2,1-7H3/b17-12+,18-14+/t19-,20-,22-/m1/s1

InChI Key

LJTSIMVOOOLKOL-FNRDIUJOSA-N

SMILES

CC1C(C(C(=C(C1=O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)C

Solubility

Soluble in DMSO

Synonyms

(+)-antroquinonol A, antroquinonol, antroquinonol A, antroquinonol D

Canonical SMILES

CC1C(C(C(=C(C1=O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)C

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C(=C(C1=O)OC)OC)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Description

The exact mass of the compound Antroquinonol is 390.27 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones - Supplementary Records. It belongs to the ontological category of secondary alcohol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Antroquinonol is a naturally occurring compound first isolated from the Taiwanese mushroom Antrodia cinnamomea. It is characterized by its unique structure, which includes a core of 4-hydroxy-2,3-dimethoxycyclohex-2-enone with various substituents, including methyl and farnesyl groups. This compound has garnered attention for its potential anticancer properties and other biological activities, making it a subject of extensive research in pharmacology and medicinal chemistry .

Typical of compounds with similar structures. Its synthesis involves several steps, primarily starting from 2,3,4-trimethoxyphenol. The key steps include oxidation to form an electron-rich substrate followed by a Michael reaction with dimethylcuprate. Subsequent reactions include alkylation, reduction, and epimerization to achieve the final product . The compound's ability to interact with biological targets is also significant; it inhibits protein isoprenyl transferase activity, affecting Ras and Rho signaling pathways in cancer cells .

Antroquinonol exhibits a broad spectrum of biological activities. It has shown promise as an anticancer agent by inhibiting the activation of Ras and Ras-related proteins through the inhibition of farnesyltransferase and geranylgeranyltransferase-I. This inhibition leads to increased levels of inactive Ras proteins and promotes autophagy and cell death in cancer cells . Moreover, it has been implicated in reducing oxidative stress and inflammation, contributing to its protective effects against various diseases .

The synthesis of antroquinonol can be achieved through several methods:

  • Short Synthesis Route: A seven-step synthesis from 2,3,4-trimethoxyphenol involves:
    • Oxidation to form 2,3,4,4-tetramethoxycyclohexadienone.
    • A key Michael reaction with dimethylcuprate.
    • Subsequent alkylation, reduction, and epimerization .
  • Enantioselective Synthesis: Another method utilizes benzoquinone monoketals in an enantioselective Michael reaction as a strategic step to produce (+)-antroquinonol .

These methods highlight the compound's complex synthetic pathways that require careful control of reaction conditions to achieve the desired stereochemistry.

Antroquinonol has potential applications in various fields:

  • Pharmaceutical Development: It is being studied for its use in treating hyperlipidemias and non-small cell lung cancer .
  • Nutraceuticals: Due to its antioxidant and anti-inflammatory properties, it may be used in dietary supplements aimed at improving health outcomes related to oxidative stress .
  • Research Tool: Antroquinonol serves as a valuable tool in studying cell signaling pathways and cancer biology due to its specific inhibitory effects on protein prenylation.

Studies on antroquinonol have revealed its interactions with several biological targets:

  • Protein Isoprenyl Transferases: Antroquinonol directly binds to farnesyltransferase and geranylgeranyltransferase-I, inhibiting their activities and affecting downstream signaling pathways critical for cancer cell proliferation .
  • Cellular Mechanisms: It promotes autophagy by increasing the levels of LC3B-II in treated cells, indicating a role in cellular degradation processes that are often dysregulated in cancer .

Antroquinonol shares structural similarities with several other compounds but exhibits unique properties that distinguish it:

Compound NameStructure TypeBiological ActivityUnique Features
UbiquinoneQuinone derivativeAntioxidantEssential for mitochondrial function
Farnesyl pyrophosphateIsoprenoidPrenylation substrateDirectly involved in protein modification
Coenzyme Q10Ubiquinone derivativeAntioxidantWidely used as a dietary supplement
Betulinic acidTriterpeneAnticancerInduces apoptosis in cancer cells

Antroquinonol's unique combination of structural features and biological activities makes it particularly interesting for further research into its mechanisms of action and potential therapeutic applications.

Antroquinonol represents a distinctive tetrahydro ubiquinone derivative predominantly found within the mycelia of specific fungal species native to Taiwan [1] [2]. The primary natural source of this bioactive compound is Antrodia camphorata, an endemic polyporus mushroom that maintains a highly specialized ecological relationship with the aromatic tree Cinnamomum kanehirai Hayata [3] [4]. This rare fungus thrives exclusively within the inner cavities of these endangered native trees, creating a unique microenvironmental niche that supports its growth and secondary metabolite production [5].

The taxonomic classification of this medicinally valuable fungus has undergone revision, with current nomenclature recognizing both Antrodia camphorata and Taiwanofungus camphoratus as valid designations for closely related species within the same functional group [6]. Taiwanofungus camphoratus demonstrates significant genomic diversity, with chromosome-level genome sequences revealing tetrapolar mating systems and karyotypic variations between different isolates, including orange-red and milky-white morphological variants used in commercial cultivation [6].

The natural habitat constraints significantly limit the availability of these fungi, as both the host tree Cinnamomum kanehirai and the specific inner cavity microenvironment required for fungal development are increasingly rare due to habitat destruction and overharvesting [5]. The symbiotic relationship between fungus and host tree involves complex wood decomposition processes, where the fungus serves as a saprotroph, breaking down cellulose and lignin within the tree cavities while simultaneously producing an array of bioactive compounds including antroquinonol [5].

Comparative genomic analysis reveals that Taiwanofungus camphoratus has undergone significant gene family contractions, particularly in plant, fungal, and bacterial cell-wall-degrading enzymes, which explains the fungus's rarity in natural environments and susceptibility to microbial infections [6]. This genetic reduction may contribute to the specialized metabolic pathways that favor antroquinonol production over broader enzymatic capabilities typically found in other wood-decay fungi.

Metabolic Engineering of Terpenoid Biosynthesis

The biosynthetic pathway for antroquinonol represents a convergence of terpenoid and quinone chemistry, utilizing both the mevalonate pathway for isoprenoid side chain formation and polyketide synthesis for quinone ring construction [7] [8]. Research has demonstrated that antroquinonol biosynthesis follows sequences similar to coenzyme Q synthesis, with orsellinic acid serving as a novel benzoquinone ring precursor formed through the polyketide pathway from acetyl-coenzyme A and malonyl-coenzyme A [7] [8].

Genetic engineering approaches have identified critical biosynthetic genes that regulate antroquinonol production efficiency. The coq2 gene, encoding para-hydroxybenzoate polyprenyltransferase, catalyzes the rate-limiting prenylation step that links the quinone ring with the farnesyl side chain [9] [10] [11]. Overexpression studies demonstrate that coq2 enhancement increases antroquinonol yields by 360 percent, from baseline levels of 3.10 milligrams per liter to 11.25 milligrams per liter in liquid-state fermentation systems [10] [12].

The coq5 gene, responsible for methyltransferase activity essential for benzene ring methylation, similarly shows dramatic effects on antroquinonol production when overexpressed, achieving comparable yield increases to coq2 manipulation [10] [12]. This enzyme plays dual roles in both catalytic function and structural stability of the supramolecular complex involved in ubiquinone biosynthesis, making it indispensable for efficient antroquinonol synthesis [10].

Metabolic flux analysis reveals that the mevalonate pathway provides the terpenoid backbone through sequential enzymatic steps involving HMG-CoA reductase and farnesyl pyrophosphate synthase [11] [13]. However, overexpression of these upstream terpenoid synthesis genes does not enhance antroquinonol production, indicating that quinone ring modification rather than isoprenoid side chain synthesis represents the biosynthetic bottleneck [10] [12].

The integration of transcriptomic and proteomic analyses has revealed that successful antroquinonol biosynthesis requires coordinated upregulation of acetyl-coenzyme A synthesis genes, methyl transfer enzymes such as metE, and NADH-dependent reduction systems that facilitate the conversion of intermediate quinone compounds to the final antroquinonol structure [11]. This comprehensive understanding has enabled targeted metabolic engineering strategies that can enhance production yields through precise genetic modifications.

Ecological Roles in Fungal Defense Mechanisms

Antroquinonol and related secondary metabolites serve crucial ecological functions as chemical defense compounds within the complex microbial ecosystems inhabiting decaying wood environments [14] [5]. These bioactive molecules represent sophisticated chemical warfare systems that enable Antrodia camphorata and Taiwanofungus camphoratus to compete effectively against bacterial pathogens, competing fungi, and other microorganisms within their specialized wood-decay niches [15] [16].

The antimicrobial properties of antroquinonol and associated fungal metabolites demonstrate broad-spectrum activity against diverse pathogenic organisms. Research indicates that extracts containing these compounds exhibit significant inhibitory effects against Candida species, Pseudomonas aeruginosa, and various Gram-positive bacteria, with inhibition zones ranging from 15 to 32 millimeters depending on compound concentration and target organism [15]. The mechanisms of action involve membrane permeabilization, disruption of intracellular biosynthetic processes, and interference with cellular respiration systems [15] [17].

Wood-decay fungi, including Antrodia species, employ secondary metabolite production as a primary strategy for establishing territorial dominance within decomposing wood substrates [18] [19]. These chemical defense systems function through both constitutive and inducible mechanisms, where baseline production of antimicrobial compounds provides continuous protection while enhanced synthesis occurs in response to microbial challenges [14] [20]. The temporal and spatial regulation of secondary metabolite production ensures optimal resource allocation while maintaining effective defense capabilities throughout different stages of wood colonization and decomposition [19].

The ecological significance extends beyond direct antimicrobial activity to include roles in nutrient competition and substrate modification [18] [21]. Antroquinonol-producing fungi alter the chemical composition of their wood substrates through the production of organic acids, reactive oxygen species, and other metabolites that create unfavorable conditions for competing microorganisms while simultaneously facilitating their own growth and development [18] [19].

Comparative studies of wood-decay fungi reveal that species producing high levels of bioactive secondary metabolites, including quinone derivatives similar to antroquinonol, demonstrate superior competitive abilities in mixed microbial communities [18] [22]. These chemical defense systems represent evolutionary adaptations that enable specialized fungi to thrive in challenging environments where multiple organisms compete for limited resources within decaying wood matrices [20] [21].

The development of enantioselective synthetic routes to antroquinonol has been driven by the need to access this structurally complex natural product in sufficient quantities for biological evaluation and potential therapeutic development. Several sophisticated strategies have emerged, each addressing the unique stereochemical challenges presented by antroquinonol's three contiguous stereogenic centers and the 4,5-cis-5,6-trans configuration [1] [2].
The most extensively developed enantioselective approach was reported by researchers at Bristol-Myers Squibb in collaboration with Scripps Research Institute [1] [2]. This six-step synthesis achieved 96% enantiomeric excess with an overall yield of 13%, representing the first scalable enantioselective route capable of producing gram quantities of material. The strategy centered on a quinone-monoketal conjugate addition approach, where the quinone core was reimagined as quinone-monoketal 10 to provide "directionality" for selective introduction of nucleophiles and electrophiles through Michael addition and subsequent 1,2-alkylation [1] [2].

The synthesis commenced with formation of quinone-monoketal 12 from commercial benzaldehyde 11 through Baeyer-Villiger and dearomative oxidations followed by trans-ketalization, achieving 64% overall yield for this sequence [1] [2]. Critical to the success was extensive screening of ketal protecting group identity and enantioselective conjugate addition conditions, ultimately leading to a one-pot procedure that produced vicinally difunctionalized product 14 with moderate yield and high stereoselectivity [1] [2].

An alternative enantioselective strategy employed benzoquinone monoketals with an electron-withdrawing chloro substituent to facilitate the problematic Michael reaction to electron-rich substrates [3]. This approach utilized enantioselective Michael reaction as the strategic step, followed by alkylation, reduction, hydrolysis, and configuration inversion sequence. The chloro substituent was strategically replaced with a methoxy group concurrent with configuration inversion at C-6 to afford (+)-antroquinonol in a one-pot operation [3].

Lei and coworkers reported a concise racemic total synthesis featuring two different strategies to install the required three contiguous stereogenic centers [4] [5] [6]. Their approach provided access to both the desired natural product and natural product congeners for biological studies, emphasizing the versatility of their synthetic design [4] [5] [6].

Additional enantioselective approaches have incorporated iridium-catalyzed olefin isomerization-Claisen rearrangement (ICR) methodologies [7] [8]. These routes featured lactonization and Grubbs metathesis reactions for establishing multiple stereogenic centers, with the α,β-unsaturation achieved through selenylation and oxidation protocols [7] [8].

Synthesis MethodTotal StepsOverall YieldEnantiomeric ExcessKey Advantages
BMS/Scripps Conjugate Addition613%96% eeGram-scale capability, modular design
Lei Group Racemic Route7Not specifiedRacemicConcise route, multiple stereogenic center strategies
Ketal Protection Method8Not specified92% eeChiral auxiliary resolution approach
ICR-Based Synthesis9Not specifiedHigh eeIridium catalysis, multiple ring formations

Catalytic Asymmetric Conjugate Addition Approaches

The catalytic asymmetric conjugate addition represents the cornerstone strategy for constructing antroquinonol's complex stereochemistry [1] [2]. This approach has been refined through systematic optimization of catalyst systems, reaction conditions, and substrate design to achieve both high enantioselectivity and practical scalability.

The most successful catalytic system employed in the BMS synthesis utilized extensive screening of enantioselective conjugate addition conditions [1] [2]. The optimization process led to identification of specific catalyst-ligand combinations that provided excellent stereocontrol in the challenging quinone-monoketal substrate. L-Selectride emerged as the optimal reducing agent for producing the required 4,5-cis stereochemistry of the natural product with a diastereomeric ratio of 3:1 [1] [2].

The conjugate addition methodology proved inherently modular, allowing diverse nucleophiles and electrophiles to be readily incorporated into any desired quinone starting material [1] [2]. This modularity was demonstrated through the facile synthesis of metabolite 15, accessed through an identical strategic approach by simply replacing farnesyl bromide with an oxidized derivative [1] [2].

Critical optimization parameters for the catalytic conjugate addition included:

Temperature Control: Precise temperature management proved essential for achieving optimal reaction rates while maintaining stereoselectivity. The reaction conditions were carefully optimized to balance conversion efficiency with stereochemical fidelity [1] [2].

Solvent Selection: Systematic solvent screening identified optimal reaction media that supported both catalyst stability and substrate solubility while minimizing competing side reactions [1] [2].

Catalyst Loading: Optimization of catalyst loading balanced economic considerations with reaction efficiency, achieving high turnover numbers while maintaining excellent enantioselectivity [1] [2].

The success of this catalytic approach can be attributed to the strategic design of the quinone-monoketal substrate, which provided the necessary electronic and steric bias for selective facial discrimination during the conjugate addition process [1] [2]. The ketal protecting group served dual roles: protecting the quinone carbonyl during the conjugate addition and providing conformational rigidity that enhanced stereoselectivity [1] [2].

Alternative catalytic approaches have explored different activation modes and catalyst systems. The use of chiral copper catalysts in asymmetric conjugate additions to cyclic enones has shown promise for related transformations [9]. These systems offer potential advantages in terms of catalyst cost and substrate scope, though they require careful optimization for the specific electronic properties of quinone-based substrates [9].

Recent developments in organocatalytic asymmetric conjugate additions have also shown potential applicability to antroquinonol synthesis [10]. These metal-free approaches offer advantages in terms of operational simplicity and environmental compatibility, though they typically require more forcing conditions and may have limitations in substrate scope [10].

Process Optimization for Gram-Scale Manufacturing

The translation from laboratory-scale synthesis to gram-scale production has required systematic optimization of each synthetic step, with particular attention to reaction scalability, product isolation, and cost efficiency [1] [2]. The BMS synthesis represents the most thoroughly optimized route, having produced over one gram of pure antroquinonol through careful process development [1] [2].

Critical Process Bottlenecks and Solutions:

The hydrolysis step presented the most significant challenge in the scale-up process [1] [2]. Most acidic conditions led to complex mixtures of elimination products, severely limiting yield and complicating purification. The breakthrough came with identification of Montmorillonite K10 clay as a sufficiently mild proton source that enabled clean hydrolysis while avoiding elimination pathways [1] [2]. This discovery was crucial for achieving practical yields at scale.

Raw Material Optimization:

The synthesis begins with commercial benzaldehyde 11, representing an economically viable starting material for large-scale production [1] [2]. The initial Baeyer-Villiger and dearomative oxidation sequence was optimized to achieve 64% overall yield, establishing a robust foundation for the multi-step route [1] [2].

Reaction Condition Screening:

Each synthetic step underwent meticulous optimization, with detailed tables of screened conditions documented in the supporting information [1] [2]. This systematic approach identified optimal temperature, concentration, reaction time, and workup procedures for each transformation. The one-pot conjugate addition procedure exemplifies this optimization philosophy, combining multiple operations to minimize material losses and reduce processing time [1] [2].

Purification and Isolation Strategies:

Traditional purification methods were evaluated and optimized for each intermediate. The final enantioenriched (+)-antroquinonol A was obtained with 96% enantiomeric excess through carefully controlled reaction and purification conditions [1] [2]. The modular nature of the synthesis facilitated intermediate isolation and characterization, enabling quality control at each stage of the process.

Cost Analysis and Economic Considerations:

Cost ComponentLaboratory ScalePilot ScaleManufacturing Considerations
Raw MaterialsModerate costEconomies of scale achievableBulk purchasing advantages
Catalyst SystemsHigh per-gram costCatalyst recovery possibleRecycling essential for economics
Solvents and ReagentsStandard laboratory pricingBulk solvent advantagesSolvent recovery implementation
Labor and EquipmentHigh skilled labor requirementAutomation opportunitiesContinuous processing potential

Manufacturing Scale Challenges:

The transition to manufacturing scale presents several technical and economic challenges. The six-step synthesis, while efficient for a complex natural product, requires significant optimization for commercial viability [1] [2]. Key areas requiring development include:

Catalyst Recovery and Recycling: The enantioselective conjugate addition employs expensive chiral catalysts that necessitate efficient recovery and recycling systems for economic manufacturing [1] [2].

Solvent Management: Implementation of solvent recovery and recycling programs becomes essential at manufacturing scale to control costs and minimize environmental impact [1] [2].

Continuous Processing: Translation from batch to continuous processing could significantly improve efficiency and reduce equipment requirements, though this requires substantial process development [1] [2].

Quality Control Systems: Robust analytical methods for monitoring stereochemical purity throughout the process are essential for maintaining product quality at scale [1] [2].

Alternative Manufacturing Approaches:

Beyond chemical synthesis, biotechnological production methods have shown promise for antroquinonol manufacture [11] [12] [13] [14]. Fermentation-based approaches using Antrodia camphorata have achieved significant production levels through process optimization:

Enhancement of antroquinonol production during batch fermentation using pH control coupled with oxygen vectors achieved maximum production of 115.62 ± 4.87 mg/L [12]. The addition of coenzyme Q0 as a precursor improved conversion rates from 1.51% to 20.20% when pH was maintained at 5.0 [12].

Stimulation of biosynthesis through addition of effectors and soybean oil in submerged fermentation reached antroquinonol concentrations of 89.06 ± 0.14 mg/L when 10% (v/v) soybean oil was added [13]. This extractive fermentation system effectively alleviated product inhibition and enhanced productivity [13].

These biotechnological approaches offer potential advantages for large-scale production, including:

  • Lower environmental impact compared to chemical synthesis
  • Potential for continuous production through optimized fermentation
  • Production of natural antroquinonol rather than synthetic material
  • Possible co-production of related bioactive compounds

However, biotechnological routes also present challenges including longer production cycles, complex purification requirements, and regulatory considerations for biologically-derived pharmaceuticals [11] [12] [13] [14].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

390.27700969 g/mol

Monoisotopic Mass

390.27700969 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AX9P92T7JZ

Other CAS

1010081-09-0

Wikipedia

Antroquinonol

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 02-18-2024
1: Hu YD, Lu RQ, Liao XR, Zhang BB, Xu GR. Stimulating the biosynthesis of antroquinonol by addition of effectors and soybean oil in submerged fermentation of Antrodia camphorata. Biotechnol Appl Biochem. 2016 May;63(3):398-406. doi: 10.1002/bab.1387. PubMed PMID: 25906825.
2: Thiyagarajan V, Tsai MJ, Weng CF. Antroquinonol Targets FAK-Signaling Pathway Suppressed Cell Migration, Invasion, and Tumor Growth of C6 Glioma. PLoS One. 2015 Oct 30;10(10):e0141285. doi: 10.1371/journal.pone.0141285. PubMed PMID: 26517117; PubMed Central PMCID: PMC4627804.
3: Hsu CY, Sulake RS, Huang PK, Shih HY, Sie HW, Lai YK, Chen C, Weng CF. Synthetic (+)-antroquinonol exhibits dual actions against insulin resistance by triggering AMP kinase and inhibiting dipeptidyl peptidase IV activities. Br J Pharmacol. 2015 Jan;172(1):38-49. doi: 10.1111/bph.12828. PubMed PMID: 24977411; PubMed Central PMCID: PMC4280966.
4: Xia Y, Zhou X, Wang G, Zhang B, Xu G, Ai L. Induction of antroquinonol production by addition of hydrogen peroxide in the fermentation of Antrodia camphorata S-29. J Sci Food Agric. 2017 Jan;97(2):595-599. doi: 10.1002/jsfa.7770. PubMed PMID: 27098319.
5: Ho CL, Wang JL, Lee CC, Cheng HY, Wen WC, Cheng HH, Chen MC. Antroquinonol blocks Ras and Rho signaling via the inhibition of protein isoprenyltransferase activity in cancer cells. Biomed Pharmacother. 2014 Oct;68(8):1007-14. doi: 10.1016/j.biopha.2014.09.008. PubMed PMID: 25312820.
6: Wang SC, Lee TH, Hsu CH, Chang YJ, Chang MS, Wang YC, Ho YS, Wen WC, Lin RK. Antroquinonol D, isolated from Antrodia camphorata, with DNA demethylation and anticancer potential. J Agric Food Chem. 2014 Jun 18;62(24):5625-35. doi: 10.1021/jf4056924. PubMed PMID: 24784321.
7: Lee YC, Ho CL, Kao WY, Chen YM. A phase I multicenter study of antroquinonol in patients with metastatic non-small-cell lung cancer who have received at least two prior systemic treatment regimens, including one platinum-based chemotherapy regimen. Mol Clin Oncol. 2015 Nov;3(6):1375-1380. PubMed PMID: 26807250; PubMed Central PMCID: PMC4665158.
8: Chang WH, Chen MC, Cheng IH. Antroquinonol Lowers Brain Amyloid-β Levels and Improves Spatial Learning and Memory in a Transgenic Mouse Model of Alzheimer's Disease. Sci Rep. 2015 Oct 15;5:15067. doi: 10.1038/srep15067. PubMed PMID: 26469245; PubMed Central PMCID: PMC4606808.
9: Yu CC, Chiang PC, Lu PH, Kuo MT, Wen WC, Chen P, Guh JH. Antroquinonol, a natural ubiquinone derivative, induces a cross talk between apoptosis, autophagy and senescence in human pancreatic carcinoma cells. J Nutr Biochem. 2012 Aug;23(8):900-7. doi: 10.1016/j.jnutbio.2011.04.015. PubMed PMID: 21840189.
10: Kumar VB, Yuan TC, Liou JW, Yang CJ, Sung PJ, Weng CF. Antroquinonol inhibits NSCLC proliferation by altering PI3K/mTOR proteins and miRNA expression profiles. Mutat Res. 2011 Feb 10;707(1-2):42-52. doi: 10.1016/j.mrfmmm.2010.12.009. PubMed PMID: 21185843.
11: Kumar KJ, Chu FH, Hsieh HW, Liao JW, Li WH, Lin JC, Shaw JF, Wang SY. Antroquinonol from ethanolic extract of mycelium of Antrodia cinnamomea protects hepatic cells from ethanol-induced oxidative stress through Nrf-2 activation. J Ethnopharmacol. 2011 Jun 14;136(1):168-77. doi: 10.1016/j.jep.2011.04.030. PubMed PMID: 21540101.
12: Lee WT, Lee TH, Cheng CH, Chen KC, Chen YC, Lin CW. Antroquinonol from Antrodia Camphorata suppresses breast tumor migration/invasion through inhibiting ERK-AP-1- and AKT-NF-κB-dependent MMP-9 and epithelial-mesenchymal transition expressions. Food Chem Toxicol. 2015 Apr;78:33-41. doi: 10.1016/j.fct.2015.01.012. PubMed PMID: 25656647.
13: Sulake RS, Chen C. Total synthesis of (+)-antroquinonol and (+)-antroquinonol D. Org Lett. 2015 Mar 6;17(5):1138-41. doi: 10.1021/acs.orglett.5b00046. PubMed PMID: 25679542.
14: Tsai PY, Ka SM, Chang JM, Lai JH, Dai MS, Jheng HL, Kuo MT, Chen P, Chen A. Antroquinonol differentially modulates T cell activity and reduces interleukin-18 production, but enhances Nrf2 activation, in murine accelerated severe lupus nephritis. Arthritis Rheum. 2012 Jan;64(1):232-42. doi: 10.1002/art.33328. PubMed PMID: 21905011.
15: Chiang PC, Lin SC, Pan SL, Kuo CH, Tsai IL, Kuo MT, Wen WC, Chen P, Guh JH. Antroquinonol displays anticancer potential against human hepatocellular carcinoma cells: a crucial role of AMPK and mTOR pathways. Biochem Pharmacol. 2010 Jan 15;79(2):162-71. doi: 10.1016/j.bcp.2009.08.022. PubMed PMID: 19723512.
16: Sulake RS, Lin HH, Hsu CY, Weng CF, Chen C. Synthesis of (+)-Antroquinonol: An Antihyperglycemic Agent. J Org Chem. 2015 Jun 19;80(12):6044-51. doi: 10.1021/acs.joc.5b00345. PubMed PMID: 26039178.
17: Yang SM, Ka SM, Hua KF, Wu TH, Chuang YP, Lin YW, Yang FL, Wu SH, Yang SS, Lin SH, Chang JM, Chen A. Antroquinonol mitigates an accelerated and progressive IgA nephropathy model in mice by activating the Nrf2 pathway and inhibiting T cells and NLRP3 inflammasome. Free Radic Biol Med. 2013 Aug;61:285-97. doi: 10.1016/j.freeradbiomed.2013.03.024. PubMed PMID: 23567192.
18: Hsu CS, Chou HH, Fang JM. A short synthesis of (±)-antroquinonol in an unusual scaffold of 4-hydroxy-2-cyclohexenone. Org Biomol Chem. 2015 May 21;13(19):5510-9. doi: 10.1039/c5ob00411j. PubMed PMID: 25875221.
19: Chen CK, Kang JJ, Wen WC, Chiang HF, Lee SS. Metabolites of antroquinonol found in rat urine following oral administration. J Nat Prod. 2014 Apr 25;77(4):1061-4. doi: 10.1021/np400670a. PubMed PMID: 24593224.
20: Sulake RS, Jiang YF, Lin HH, Chen C. Total synthesis of (±)-antroquinonol d. J Org Chem. 2014 Nov 21;79(22):10820-8. doi: 10.1021/jo501735z. PubMed PMID: 25375772.

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